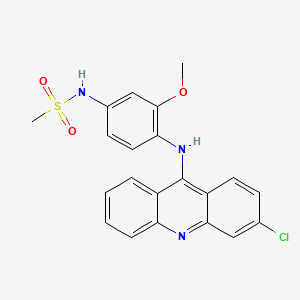
1,2-Diethynyl-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethynyl-4-methylbenzene is an organic compound with the molecular formula C10H6. It is a derivative of benzene, characterized by the presence of two ethynyl groups (-C≡CH) attached to the benzene ring at the 1 and 2 positions, and a methyl group (-CH3) at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diethynyl-4-methylbenzene can be synthesized through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 4-methyl-1,2-diiodobenzene with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Dehydrohalogenation: Another approach is the dehydrohalogenation of 1,2-dibromo-4-methylbenzene using a strong base such as potassium tert-butoxide in a polar aprotic solvent.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethynyl-4-methylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2-Diethynyl-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,2-Diethynyl-4-methylbenzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2-Diethynyl-4-methylbenzene can be compared with other similar compounds, such as:
1,2-Diethynylbenzene: Lacks the methyl group at the 4 position, resulting in different reactivity and properties.
1,4-Diethynyl-2-methylbenzene: The ethynyl groups are positioned differently, affecting the compound’s chemical behavior.
1,2-Diethyl-4-methylbenzene: Contains ethyl groups instead of ethynyl groups, leading to distinct physical and chemical properties.
Properties
CAS No. |
412041-50-0 |
|---|---|
Molecular Formula |
C11H8 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,2-diethynyl-4-methylbenzene |
InChI |
InChI=1S/C11H8/c1-4-10-7-6-9(3)8-11(10)5-2/h1-2,6-8H,3H3 |
InChI Key |
PVYFVVBEULXWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


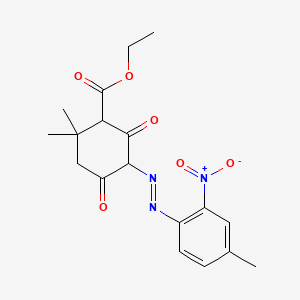

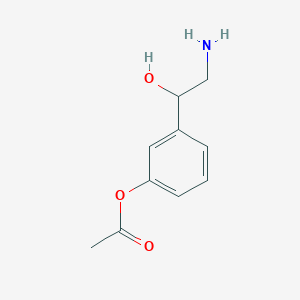
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)
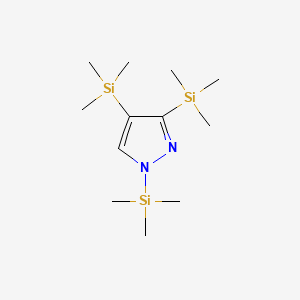
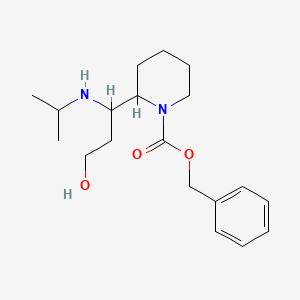
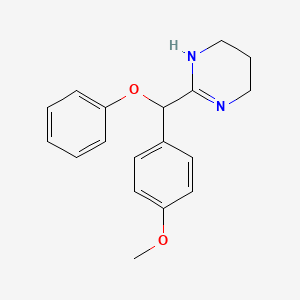
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)


![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
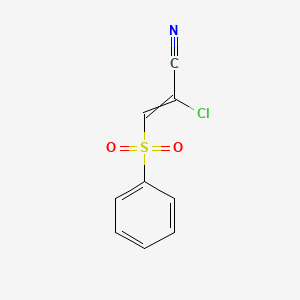
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13953229.png)
